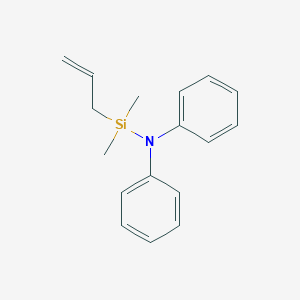![molecular formula C23H20N2O4 B237565 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. It was first identified in Japan in 2015 and has since been detected in various countries. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
作用机制
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide results in the release of neurotransmitters such as dopamine, which is responsible for the pleasurable effects of cannabis. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide also has an effect on other neurotransmitter systems such as the serotonin and glutamate systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide are similar to those of cannabis. It can cause euphoria, relaxation, altered perception, and impaired coordination. It can also cause side effects such as anxiety, paranoia, and tachycardia. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have a higher potency and longer duration of action than THC, the main psychoactive component of cannabis.
实验室实验的优点和局限性
One advantage of using 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its high potency, which allows for the study of the CB1 receptor at very low concentrations. Another advantage is its stability, which makes it easier to handle and store than natural cannabinoids such as THC. However, one limitation is its potential for abuse, which may make it difficult to obtain regulatory approval for research use. Another limitation is its lack of selectivity for the CB1 receptor, which may make it difficult to study the specific effects of CB1 activation.
未来方向
For research on 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide include studying its effects on different physiological processes such as pain perception, appetite regulation, and memory formation. It may also be useful in the development of new drugs for the treatment of various conditions such as chronic pain, nausea, and anxiety. Further research is needed to understand the long-term effects of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide use and its potential for addiction.
合成方法
The synthesis of 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the reaction of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using chromatography techniques such as flash column chromatography or preparative HPLC.
科学研究应用
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor, with an EC50 value of 0.14 nM. This makes it one of the most potent synthetic cannabinoids known to date. 4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has also been used in studies to investigate the role of the CB1 receptor in various physiological processes such as pain perception, appetite regulation, and memory formation.
属性
产品名称 |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
分子式 |
C23H20N2O4 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-5-16(23-25-20-13-18(28-3)10-11-21(20)29-23)12-19(14)24-22(26)15-6-8-17(27-2)9-7-15/h4-13H,1-3H3,(H,24,26) |
InChI 键 |
SVOSEYGIMZKKNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)